4-Acetoxy-3'-methoxybenzophenone

Description

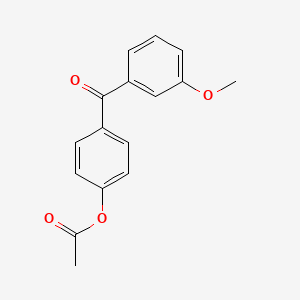

4-Acetoxy-3'-methoxybenzophenone is a benzophenone derivative characterized by an acetoxy group at the 4-position and a methoxy group at the 3'-position of its two aromatic rings. Benzophenone derivatives, in general, are widely studied as intermediates for pharmaceuticals, such as antimitotic agents , highlighting the importance of understanding their structural and chemical properties.

Properties

IUPAC Name |

[4-(3-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-14-8-6-12(7-9-14)16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKTZYSZRWGUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641686 | |

| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-29-3 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where anisole (methoxybenzene) is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Another method involves the use of benzoic acid as the acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This green synthesis method offers high conversion rates and selectivity for the desired product .

Industrial Production Methods

Industrial production of 4-Acetoxy-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the product. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The acetoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Acetoxy-3’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.

Industry: It is used in the production of dyes, fragrances, and UV-absorbers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-methoxybenzophenone involves its interaction with specific molecular targets. The acetoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Substituent Position and Reactivity: The position of the acetoxy group significantly impacts molecular planarity and intermolecular interactions. For example, 4-Methoxy-3-methylbenzophenone exhibits a non-planar structure with a 59.8° dihedral angle between aromatic rings, attributed to steric hindrance from the methyl group . This contrasts with acetylated derivatives (e.g., 4-Acetoxy-3-methoxyacetophenone), where the acetyl group may enhance electrophilic reactivity for further functionalization . The presence of chlorine in 4-Acetoxy-3,5-dimethoxybenzoyl Chloride increases its reactivity, making it a key intermediate in acylations .

Physical Properties: Higher molecular weight correlates with increased boiling points and density. For instance, 2-Acetoxy-3',4'-methylbenzophenone (268.30 g/mol) has a boiling point of 431.7°C, whereas 4-Acetoxy-3-methoxyacetophenone (208.21 g/mol) lacks such data but is expected to have lower thermal stability due to its smaller size . Crystallographic data for 4-Methoxy-3-methylbenzophenone reveal π–π interactions, which could influence solubility and melting behavior compared to acetoxy-substituted analogs .

Methylation and sulfonylation reactions in cotoin derivatives (e.g., hydrocotoin) demonstrate the versatility of benzophenones in generating bioactive intermediates .

Research Implications and Gaps

While this compound is documented in commercial sources, detailed structural, spectroscopic, or pharmacological data are absent in the provided evidence. Comparative studies with analogs suggest that:

- Structural Analysis: Single-crystal X-ray diffraction (as performed for 4-Methoxy-3-methylbenzophenone ) could elucidate conformational preferences.

- Spectroscopic Profiling : NMR and mass spectrometry data for related compounds (e.g., δ 7.31 for aromatic protons in 4-Acetoxy-3,5-dimethoxybenzoyl Chloride ) provide benchmarks for characterizing the target compound.

- Pharmacological Potential: Benzophenones with methoxy/acetoxy groups are precursors to antimitotic agents , warranting further exploration of this compound’s bioactivity.

Biological Activity

4-Acetoxy-3'-methoxybenzophenone (C16H14O4) is an organic compound belonging to the benzophenone class, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 3'-position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors, which may contribute to their antimicrobial efficacy. The compound's mechanism involves the formation of reactive intermediates that can disrupt microbial cell membranes or inhibit essential enzymatic functions, leading to cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, such as the activation of caspases and the inhibition of anti-apoptotic proteins.

Table 2: Anticancer Activity Against Different Cancer Cell Lines

| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer (MCF-7) | 25 | Induction of apoptosis via caspase activation | |

| Colon Cancer (HT-29) | 30 | Inhibition of cell cycle progression |

Interaction with Biological Targets

Benzophenone derivatives, including this compound, interact with various biological targets through multiple mechanisms:

- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation: The compound can bind to specific receptors involved in cell signaling pathways, altering their activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its solubility and permeability are influenced by the acetoxy and methoxy groups. These modifications may enhance its bioavailability, allowing for effective therapeutic concentrations in biological systems.

Study on Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results demonstrated significant activity against a range of bacterial and fungal pathogens, highlighting its potential as a natural preservative in cosmetic formulations .

Clinical Implications in Cancer Treatment

In a clinical setting, a trial involving patients with advanced breast cancer evaluated the effects of a treatment regimen including derivatives of benzophenone. Preliminary results indicated improved outcomes in tumor reduction and patient survival rates when combined with standard chemotherapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.